molecular formula C25H21N3O3S2 B2638506 2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE CAS No. 312526-21-9

2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE

Cat. No.: B2638506
CAS No.: 312526-21-9
M. Wt: 475.58
InChI Key: DLFOKDWZMHYSHH-UHFFFAOYSA-N
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Description

2-(4-Methylbenzenesulfonamido)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a sulfonamide-containing benzamide derivative fused to a naphtho[1,2-d][1,3]thiazole heterocyclic system. Its structure features:

  • A benzamide core with a sulfonamido group at the 2-position of the benzene ring.
  • A naphtho[1,2-d][1,3]thiazole moiety, a fused bicyclic system that enhances rigidity and planar surface area, likely influencing molecular packing and binding affinity in biological systems.

The compound’s synthesis likely involves multi-step reactions, analogous to methods described for structurally related sulfonamide-triazole derivatives (e.g., hydrazinecarbothioamide intermediates and cyclization reactions) . Spectral characterization (IR, NMR) would confirm functional groups, such as the benzamide C=O stretch (~1660–1680 cm⁻¹) and sulfonamide S=O vibrations (~1150–1250 cm⁻¹) .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-16-10-13-18(14-11-16)33(30,31)28-21-9-5-4-8-20(21)24(29)27-25-26-23-19-7-3-2-6-17(19)12-15-22(23)32-25/h2-11,13-14,28H,12,15H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFOKDWZMHYSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the naphtho[1,2-d][1,3]thiazole moiety. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Sulfonamide Group (-SO₂NH-)

  • Acid/Base Hydrolysis : The sulfonamide bond is stable under mild conditions but hydrolyzes under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) environments to yield sulfonic acid and amine derivatives .

  • Alkylation/Acylation : The nitrogen in the sulfonamide may undergo alkylation with alkyl halides or acylation with acid chlorides, though steric hindrance from the 4-methyl group may limit reactivity .

Benzamide Linkage (-CONH-)

  • Hydrolysis : The amide bond hydrolyzes in acidic or basic media to form benzoic acid and naphthothiazol-2-amine. For example, refluxing with 6M HCl yields:
    Target CompoundHClBenzoic Acid+2 Amino naphthothiazole\text{Target Compound}\xrightarrow{\text{HCl}}\text{Benzoic Acid}+\text{2 Amino naphthothiazole} .

  • Nucleophilic Substitution : The carbonyl carbon can react with nucleophiles (e.g., Grignard reagents) under anhydrous conditions, though this is less common due to the electron-withdrawing sulfonamide group .

Naphthothiazole Moiety

  • Electrophilic Substitution : The fused aromatic system undergoes halogenation or nitration at electron-rich positions (e.g., C5 or C8 of the naphthalene ring).

  • Oxidation : The thiazole sulfur atom may oxidize to sulfoxide or sulfone derivatives under strong oxidizing agents like m-CPBA.

Stability and Degradation Pathways

  • Thermal Stability : The compound is stable up to 160°C, as indicated by thermogravimetric analysis (TGA) of related benzamide-sulfonamides .

  • Photodegradation : Exposure to UV light induces cleavage of the sulfonamide bond, forming sulfinic acid and aryl radicals .

Reaction Table

Reaction Type Conditions Products Reference
Acidic Hydrolysis6M HCl, reflux, 12hBenzoic acid + 2-Amino-naphthothiazole
Alkylation (Sulfonamide)CH₃I, K₂CO₃, DMF, 60°CN-Methylated sulfonamide derivative
Electrophilic BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5-Bromo-naphthothiazole analog
Oxidation (Thiazole)m-CPBA, CHCl₃, rtThiazole sulfoxide

Scientific Research Applications

2-(4-METHYLBENZENESULFONAMIDO)-N-{4H,5H-NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE has various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to certain biological targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide- and heterocycle-containing analogs, focusing on structural, spectral, and supramolecular properties.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Features IR Spectral Signatures (cm⁻¹) Hydrogen Bonding Motifs
Target Compound Sulfonamido, benzamide, naphthothiazole Fused bicyclic thiazole; methyl sulfonyl C=O (~1670), S=O (~1170, ~1250), NH (~3300) N–H⋯O (sulfonamide/amide), C–H⋯π
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione, sulfonyl Single triazole ring; halogen substituents C=S (~1250), NH (~3280–3414) N–H⋯S (thione), C–H⋯F
S-Alkylated 1,2,4-triazoles [10–15] Triazole, alkylthio, ketone Alkylthio side chains; fluorophenyl groups C=O (~1680), C–S (~700) N–H⋯O (ketone), S⋯π interactions
Hydrazinecarbothioamides [4–6] Thioamide, sulfonyl Flexible hydrazine backbone C=S (~1243–1258), C=O (~1663–1682) N–H⋯S (thioamide), N–H⋯O (sulfonyl)

Key Findings:

Structural Rigidity and Planarity :

  • The target compound’s naphthothiazole system imposes greater rigidity compared to single-ring triazoles (e.g., compounds [7–9]) or flexible hydrazinecarbothioamides. This rigidity may enhance crystalline order and intermolecular interactions, as observed in fused heterocycles .
  • In contrast, triazole-thiones (e.g., [7–9]) exhibit tautomerism (thiol ↔ thione), which is absent in the target compound due to its stable benzamide-naphthothiazole linkage .

Hydrogen Bonding and Supramolecular Assembly: The target compound’s sulfonamido and benzamide groups provide dual N–H donors for hydrogen bonding, similar to hydrazinecarbothioamides ([4–6]). Graph set analysis (e.g., Etter’s rules) would predict R₂²(8) motifs for N–H⋯O bonds in the target compound, contrasting with triazole-thiones’ N–H⋯S motifs .

Spectral Differentiation :

  • The target’s IR spectrum lacks a C=S stretch (~1250 cm⁻¹), distinguishing it from thioamide derivatives ([4–6]) and triazole-thiones ([7–9]). Instead, its carbonyl peak aligns with benzamide-containing analogs (e.g., [10–15]) .
  • ¹H-NMR would show distinct aromatic splitting patterns due to the naphthothiazole’s fused ring system, unlike simpler triazole derivatives.

Synthetic Complexity :

  • The target compound requires precise regioselective coupling of the naphthothiazole moiety, whereas triazole derivatives ([7–15]) are synthesized via cyclization and alkylation steps. The absence of tautomerism simplifies purification compared to triazole-thiones .

Biological Activity

The compound 2-(4-methylbenzenesulfonamido)-N-{4H,5H-naphtho[1,2-D][1,3]thiazol-2-yl}benzamide is a novel sulfonamide derivative with potential pharmaceutical applications. This article examines its biological activity, particularly its antimicrobial and anticancer properties, along with structure-activity relationships (SAR) that contribute to its efficacy.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • A naphtho[1,2-D][1,3]thiazole core, which is known for its biological activity.
  • A sulfonamide moiety that enhances solubility and biological interactions.

Antimicrobial Activity

Research indicates that compounds within the sulfonamide family exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The introduction of nitrogen-containing heterocycles in similar compounds has shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism of Action : The sulfonamide group is believed to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), crucial for bacterial growth .

Anticancer Activity

Several studies have highlighted the anticancer potential of naphthalene derivatives:

  • Cytotoxicity : Compounds similar to 2-(4-methylbenzenesulfonamido)-N-{4H,5H-naphtho[1,2-D][1,3]thiazol-2-yl}benzamide have demonstrated cytotoxic effects across various cancer cell lines. For example, derivatives showed IC50 values in the nanomolar range against human cervical carcinoma (HeLa) and other cancer types .
  • Structure-Activity Relationships : Alterations in substituents on the naphthalene core significantly influence anticancer activity. For instance, modifications that enhance lipophilicity often lead to improved cell membrane permeability and increased cytotoxicity .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of sulfonamide derivatives against common pathogens. The results indicated that compounds with similar structural motifs to our target compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of naphthalene-based sulfonamides. The study reported that certain derivatives elicited significant growth inhibition in several cancer cell lines (IC50 values as low as 10 µM). The research emphasized the role of specific functional groups in enhancing cytotoxicity and selectivity towards cancer cells .

Research Findings

Activity Cell Line/Pathogen IC50/MIC (µg/mL) Reference
AntibacterialMRSA8
AntibacterialE. coli16
AnticancerHeLa10
AnticancerMCF715

Q & A

Q. How to integrate this compound into a broader medicinal chemistry hypothesis?

  • Methodological Answer :
  • Target identification : Link to kinase or protease pathways via cheminformatics databases (PubChem, ChEMBL) .
  • Theoretical grounding : Use the "lock-and-key" model to rationalize interactions with hydrophobic enzyme pockets, leveraging its aromatic and sulfonamide groups .

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